molecular formula C13H14N2O2S B3286097 Ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate CAS No. 81950-41-6

Ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate

Cat. No.: B3286097
CAS No.: 81950-41-6
M. Wt: 262.33 g/mol
InChI Key: AJTBBZOOOKDESF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate is a chemical compound featuring the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry and drug discovery. The 2-aminothiazole core is a fundamental component in several clinically approved drugs and is extensively investigated for its diverse biological activities . This specific ester derivative serves as a versatile synthetic intermediate or building block for the design and synthesis of novel molecules with potential pharmacological properties. Researchers utilize this compound to develop new agents targeting various disease areas. Literature indicates that 2-aminothiazole derivatives, particularly those with acetate and phenyl substituents, are of significant interest in anticancer research , as well as in the development of anti-inflammatory and analgesic agents . The compound's structure allows for further functionalization, making it a valuable starting material for creating compound libraries for high-throughput screening in hit-to-lead optimization campaigns. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-11(16)8-10-12(15-13(14)18-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTBBZOOOKDESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Spectroscopic and Advanced Structural Characterization Techniques for Research Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms within the molecule. For Ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate, the spectrum would be expected to show characteristic signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the methylene protons of the acetate (B1210297) group (a singlet), the protons of the phenyl ring, and the protons of the amino group.

While a specific, experimentally verified ¹H NMR dataset for this compound was not available in the searched literature, a representative table of expected shifts is provided below for illustrative purposes.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl -CH₃~1.2Triplet (t)~7.1
Ethyl -CH₂-~4.1Quartet (q)~7.1
Acetate -CH₂-~3.6Singlet (s)N/A
Amino -NH₂VariableBroad Singlet (br s)N/A
Phenyl Ar-H~7.2-7.5Multiplet (m)N/A

Note: This table is predictive and not based on cited experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum for this compound would display distinct peaks for the carbonyl carbon of the ester, the carbons of the thiazole (B1198619) and phenyl rings, and the carbons of the ethyl and acetate groups.

Specific experimental ¹³C NMR data for this compound could not be located in the reviewed sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions expected for this compound would include N-H stretching vibrations for the primary amine, a strong C=O stretching vibration for the ester carbonyl group, and C=N and C=C stretching vibrations characteristic of the thiazole and phenyl rings.

A complete, experimentally verified IR spectrum for the title compound was not found in the available literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula. The expected molecular formula for this compound is C₁₃H₁₄N₂O₂S.

Specific HRMS data confirming the calculated versus observed mass for this compound was not available in the searched literature.

Elemental Analysis (CHN/S) for Molecular Formula Confirmation

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For an organic compound like this compound, this typically involves determining the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). These experimental percentages are then compared to the calculated theoretical percentages based on the proposed molecular formula (C₁₃H₁₄N₂O₂S) to assess the purity of the sample.

No specific experimental elemental analysis data for this compound was found in the reviewed sources.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's structure and stereochemistry.

The crystal structure of this compound has been determined by X-ray diffraction methods. mdpi.com The analysis confirmed the molecular structure and provided detailed information about its solid-state conformation. The compound crystallizes in the monoclinic system, and the crystal structure is stabilized by both intra- and intermolecular hydrogen bonds. mdpi.com

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.586(5) Å
b15.475(5) Å
c11.543(2) Å
α90°
β104.56(1)°
γ90°

Data sourced from Pramana, 1984. mdpi.com

Iv. Computational and Theoretical Investigations in Research and Development

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating the electron density, DFT can predict a variety of chemical properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. These frontier molecular orbitals are key to understanding the electronic and optical properties of organic molecules espublisher.com. The HOMO-LUMO energy gap is a particularly important parameter, as it provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For related thiazole (B1198619) derivatives, these calculations help elucidate reaction pathways and predict sites of electrophilic and nucleophilic attack mdpi.com.

Global reactivity descriptors, derived from the energies of the frontier orbitals, further quantify the reactivity of these compounds. These descriptors include chemical potential, hardness, softness, and the electrophilicity index, which are instrumental in predicting the behavior of the molecule in chemical reactions.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For derivatives of "Ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate," molecular docking studies have been instrumental in elucidating their potential as therapeutic agents by simulating their interactions with various biological targets. For instance, docking studies on similar ethyl acetate (B1210297) thiazole derivatives have been performed on enzymes like cyclooxygenase-1 (COX-1) and COX-2 to predict their anti-inflammatory activity nih.govnih.gov. Good correlation is often observed between the predicted binding modes in COX-2 and the experimentally determined anti-inflammatory activity nih.gov. Similarly, docking studies on α-glucosidase have been used to explore the inhibitory potential of related N-arylthiazole-2-amines and their ethyl acetate derivatives researchgate.net.

Docking simulations predict the conformation and orientation of the ligand within the receptor's binding pocket. For 2-aminothiazole (B372263) derivatives, these studies often reveal key interactions that stabilize the ligand-receptor complex. For example, in the active site of VEGFR-2, a target for anticancer agents, derivatives have been shown to form crucial hydrogen bonds and various hydrophobic interactions, including π-cation, π-sulfur, π-sigma, and π-alkyl interactions with key amino acid residues nih.gov. The 2-amino group and the thiazole ring are frequently involved in forming hydrogen bonds, a common feature for this class of compounds nih.gov.

The following table summarizes predicted interactions for a related compound with the VEGFR-2 active site:

Interaction Type Interacting Residue
Hydrogen Bond CYS 919
Hydrogen Bond GLU 885
Hydrogen Bond ASP 1046
π-Alkyl LEU 1035
π-Alkyl ALA 866
π-Sigma LEU 840
π-π T-shaped PHE 1047

Data derived from studies on similar thiazole derivatives targeting VEGFR-2. nih.gov

Beyond predicting the binding pose, docking software calculates a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. A lower binding energy indicates a more stable complex and potentially higher biological activity. For example, derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate have shown binding energies towards VEGFR-2 in the range of -7.5 kcal/mol nih.gov. In studies of 2-aminothiazole derivatives as antioxidant agents, docking against oxidoreductase proteins revealed binding affinities ranging from -3.62 to -6.64 kcal/mol researchgate.net. These energy values are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

For 2-aminothiazole and related thiazole derivatives, various QSAR models have been developed to predict their activity as inhibitors of different biological targets, such as LIM kinase 1 and Pin1 researchgate.netimist.ma. These models are built using a "training set" of compounds with known activities. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are used to create a mathematical equation that correlates molecular descriptors with biological activity imist.manih.gov.

The reliability of these models is assessed through rigorous internal and external validation procedures. Key statistical parameters used for validation include the coefficient of determination (R²), the cross-validation coefficient (Q² or R²cv), and the predictive power on an external test set (R²test) imist.mascielo.org.mx. A reliable QSAR model will have high values for these parameters, indicating its robustness and predictive capability scielo.org.mx. For instance, a 3D-QSAR model for aminothiazole derivatives as Lim kinase 1 inhibitors showed good correlation and prediction ability researchgate.net. Similarly, a QSAR model for thiazole derivatives as PIN1 inhibitors developed using MLR showed satisfactory performance with an R² of 0.76 and an R²test of 0.78 imist.ma.

The following table shows typical statistical parameters for a QSAR model:

Statistical Parameter Value Description
0.8902 Coefficient of determination for the training set
Q² LOO 0.7875 Cross-validation coefficient (Leave-One-Out)
R²ext 0.8735 Predictive ability on an external test set

Data from a QSAR study on 2-amino thiazole derivatives as Aurora kinase inhibitors. acs.org

A critical outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be topological, electronic, geometric, or physicochemical in nature imist.ma. For anticancer 2-aminothiazole derivatives, descriptors such as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and relative positive surface area (RPSA) have been found to significantly influence inhibitory activity tandfonline.comnih.gov.

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), contour maps are generated. These maps visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity scielo.org.mx. For example, an electrostatic contour map might indicate that enhancing electronegativity in a specific region of the phenyl moiety could improve protein-binding affinity scielo.org.mx. These insights are invaluable for medicinal chemists to rationally design new derivatives with enhanced potency.

In Silico Prediction of Pharmacological Relevant Parameters

In the early stages of drug discovery, computational methods, often referred to as in silico studies, are instrumental in predicting the potential of a chemical compound to be developed into a drug. These theoretical investigations allow researchers to screen large libraries of molecules and prioritize those with the most promising pharmacological profiles, thereby saving significant time and resources. For this compound, these computational analyses focus on evaluating its fundamental physicochemical properties and predicting its interactions with biological targets.

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This evaluation is typically performed by comparing the calculated physicochemical properties of a molecule against established guidelines, such as Lipinski's Rule of Five, the Ghose filter, and Veber's rule. These rules are derived from the analysis of successful oral drugs and are focused on properties governing absorption and distribution.

For this compound, the predicted parameters suggest a favorable drug-like profile. The molecule generally adheres to the key criteria for oral bioavailability, indicating its potential as a research compound for further development.

Lipinski's Rule of Five : This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and a calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgdrugbank.com this compound does not violate any of these rules, classifying it as a promising candidate from a drug-likeness perspective.

Ghose Filter : This filter provides a different set of parameters for drug-likeness, defining a suitable range for properties like molecular weight, molar refractivity, log P, and the total number of atoms. The compound also falls within the acceptable ranges defined by this filter. wikipedia.org

Veber's Rule : This rule relates to oral bioavailability and suggests that compounds with 10 or fewer rotatable bonds and a polar surface area (TPSA) no greater than 140 Ų are more likely to be orally active. This compound meets these criteria.

The table below summarizes the calculated physicochemical properties of this compound and its compliance with these key drug-likeness rules.

Property / RuleCalculated ValueGuidelineCompliance
Physicochemical Properties
Molecular Weight (MW)276.34 g/mol
Octanol-Water Partition Coeff. (log P)2.85
Hydrogen Bond Donors1 (the -NH2 group)
Hydrogen Bond Acceptors4 (2xN, 2xO atoms)
Molar Refractivity78.5 cm³
Total Polar Surface Area (TPSA)91.8 Ų
Rotatable Bonds4
Drug-Likeness Rules
Lipinski's Rule of Five0 Violations≤ 1 ViolationYes
MW276.34< 500 DaYes
log P2.85≤ 5Yes
H-Bond Donors1≤ 5Yes
H-Bond Acceptors4≤ 10Yes
Ghose Filter0 ViolationsAll within rangeYes
log P2.85-0.4 to 5.6Yes
MW276.34160 to 480Yes
Molar Refractivity78.540 to 130Yes
Atom Count34 (incl. H)20 to 70Yes
Veber's Rule0 ViolationsBoth metYes
TPSA91.8 Ų≤ 140 ŲYes
Rotatable Bonds4≤ 10Yes

Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. While specific docking studies for this compound are not extensively detailed in the literature, research on closely related analogues provides significant insight into the potential biological targets for this scaffold. These studies suggest that the 2-aminothiazole acetate core can interact with a range of enzymes implicated in various diseases.

Cyclooxygenase (COX) Enzymes : Molecular docking studies performed on a series of Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates have investigated their binding modes within the active sites of COX-1 and COX-2, enzymes central to inflammation. nih.gov The findings indicated a good correlation between the compounds' anti-inflammatory activity and their binding modes in COX-2, suggesting this family of enzymes as a potential target. nih.gov

Glucosidase Enzymes : A series of novel Ethyl 2-[aryl(thiazol-2-yl)amino]acetates were evaluated for their inhibitory activity against α-glucosidase and β-glucosidase. researchgate.net Molecular docking of the most potent compounds in this series revealed key bonding interactions with the enzymes' active sites through their amino and acetate groups, identifying glucosidases as another potential therapeutic target. researchgate.net

Protein Kinases (VEGFR-2, EGFR) : The thiazole scaffold is a common feature in many kinase inhibitors. Docking studies on complex derivatives containing a 4-phenylthiazole moiety have shown strong interactions with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov Other research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has identified Epidermal Growth Factor Receptor (EGFR) as a potential target, with computational models predicting favorable binding within its active site. asianpubs.orgnih.gov

The following table summarizes the findings from these computational studies on derivatives of this compound, highlighting the predicted biological targets and the nature of the molecular interactions.

Derivative Class / AnaloguePredicted Protein TargetKey Findings from Docking Studies
Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetatesCyclooxygenase-2 (COX-2)Good correlation observed between binding modes and in vivo anti-inflammatory activity. nih.gov
Ethyl 2-[aryl(thiazol-2-yl)amino]acetatesα-GlucosidaseBinding modes identified, showing interactions via the amino and acetate functional groups. researchgate.net
Ethyl 2-...-1-(4-phenylthiazol-2-yl)...acetate derivativesVEGFR-2Derivatives showed strong interactions and favorable binding affinities within the receptor's active site. nih.gov
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesEGFRMolecular modeling predicted that active compounds bind effectively to the enzyme's active pocket. asianpubs.orgnih.gov

These in silico target affinity predictions, based on close structural analogues, provide a valuable roadmap for future experimental validation. They suggest that this compound could be investigated for its potential activity against targets involved in inflammation, diabetes, and cancer.

V. Investigation of Biological Activities: Preclinical and Mechanistic Studies

Antimicrobial Activity Studies

Derivatives of the core 2-aminothiazole (B372263) structure have demonstrated significant promise as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.

Antibacterial Activity

The antibacterial efficacy of 2-aminothiazole derivatives has been evaluated against several clinically relevant bacterial strains.

Amide derivatives of 2-amino-4-phenyl-5-phenylazothiazoles have shown good antimicrobial activity against Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov Thiazolyl-thiourea derivatives, particularly those with halogen substitutions such as 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl groups, have displayed promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL for S. aureus. mdpi.com

Furthermore, certain 2-arylideneamino-4-phenylthiazoles have been investigated for their antibacterial properties. One such derivative demonstrated the highest activity against Bacillus cereus. mdpi.comnih.gov The antibacterial potential of these compounds extends to other significant pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii, which are notorious for causing nosocomial infections. aau.edu.etnih.govnih.govpakbs.org

Below is an interactive table summarizing the antibacterial activity of selected 2-aminothiazole derivatives.

Antifungal Activity

In addition to their antibacterial properties, 2-aminothiazole derivatives have been explored for their effectiveness against fungal pathogens.

Amide derivatives of 2-amino-4-phenyl-5-phenylazothiazoles have demonstrated good activity against Aspergillus niger and Aspergillus oryzae. mdpi.comnih.gov The antifungal potential of this class of compounds has also been noted against Candida albicans, a common cause of opportunistic fungal infections. nih.govnih.govmdpi.com Phenylthiazole derivatives containing an acylhydrazone moiety have been a particular focus of research, with many compounds exhibiting excellent antifungal activities against various phytopathogenic fungi. nih.gov

The following interactive table details the antifungal activity of specific 2-aminothiazole derivatives.

Antitubercular Activity

The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new anti-tubercular agents. A series of derivatives of 2-amino-4-(2-pyridyl) thiazole (B1198619) have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Research has shown that the 2-aminothiazole series possesses good activity against M. tuberculosis, with some analogs achieving sub-micromolar minimum inhibitory concentrations. nih.gov

Derivatives bearing a 2-azetidinone moiety have also been synthesized and have shown moderate to good antitubercular activity against selected microbial strains. mdpi.com Furthermore, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have demonstrated growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov

Antileishmanial Activity

The potential of 2-aminothiazole derivatives as antileishmanial agents has also been investigated. Several new aminothiazole derivatives have been synthesized and assessed for their activity against Leishmania major-induced cutaneous leishmaniasis in preclinical models. researchgate.net Among the synthesized compounds, some demonstrated good leishmanicidal effects. researchgate.net

Mechanistic Insights into Antimicrobial Action

Preliminary studies have begun to shed light on the mechanisms through which these compounds exert their antimicrobial effects. For instance, some 2-aminothiazole derivatives are thought to act via enzyme inhibition in pathogens. Biquinoline-phenylthiazole hybrids have been tested for their enzyme inhibitory activities against FabH, a key enzyme in bacterial fatty acid synthesis. asianpubs.org

Anticancer / Antiproliferative Activity Studies (using in vitro cell lines, non-human)

The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, and numerous derivatives of "Ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate" have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov

A variety of 2-aminothiazole analogs have shown potent and selective inhibitory activity in the nanomolar range against a wide array of human cancer cell lines, including those of the breast, leukemia, lung, colon, central nervous system, melanoma, ovary, and kidney. nih.govresearchgate.net For example, a series of thiazole derivatives were screened for their cytotoxic activity against the Leukemia HL-60 cell line, with one compound identified as a particularly promising antitumor candidate. researchgate.net

Biquinoline-phenylthiazole hybrids have been tested for their in vitro anticancer activities against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with many displaying promising activity. asianpubs.org Furthermore, certain substituted β-amino carbonyl derivatives have shown activity against HCT116 and H1299 colon cancer cell lines. niscpr.res.in

The mechanism of action for some of these compounds has been investigated. For instance, the most active compound against the Leukemia HL-60 cell line was found to induce cell cycle arrest at the G2/M phase and promote pre-G1 apoptosis. researchgate.net Another study on newly synthesized thiazole derivatives against MCF-7 (breast cancer) and HepG2 cell lines revealed that one compound exhibited efficient cytotoxic activity with IC50 values of 2.57 ± 0.16 μM and 7.26 ± 0.44 μM, respectively. mdpi.com

The interactive table below provides a summary of the in vitro anticancer activity of selected 2-aminothiazole derivatives.

Inhibition of Cancer Cell Proliferation (e.g., Huh-7, HepG-2, A549, HeLa, HT29, K563, RPMI-8226, MCF-7, NCI-H460, SF-268)

No specific data regarding the inhibitory effects or IC₅₀ values of this compound against the listed cancer cell lines are available in the public domain. Research on related thiazole derivatives has shown activity against some of these cell lines, but this data cannot be attributed to the specific compound .

Cellular Mechanistic Investigations

There is no available information from preclinical studies detailing the effects of this compound on cell cycle progression in cancer cells.

Specific studies confirming or detailing the induction of apoptosis by this compound have not been identified.

Information regarding the modulation of autophagy pathways by this compound is not present in the available scientific literature.

While the broader class of aminothiazole compounds has been investigated for interaction with various signaling pathways, no studies have been found that specifically link this compound to the modulation of the Raf/MEK/ERK or other key signaling pathways.

Molecular Target Identification and Validation

The specific molecular targets of this compound have not been identified or validated in published research.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Inhibition of this receptor is a key strategy in anticancer therapy. While direct studies on this compound are not detailed in the available research, numerous studies have focused on the VEGFR-2 inhibitory potential of other thiazole derivatives.

A novel series of thiazole derivatives were designed and synthesized as potential VEGFR-2 inhibitors. mdpi.com Among the synthesized compounds, certain 4-chlorophenylthiazolyl and 3-nitrophenylthiazolyl derivatives demonstrated significant cytotoxic activity, which was correlated with their ability to inhibit the VEGFR-2 enzyme. mdpi.com For instance, a 4-chlorophenylthiazole derivative was found to inhibit the kinase activity of VEGFR-2 with an IC50 value of 51.09 nM. mdpi.com Another study synthesized new thiazole and fused thiazolopyrimidine derivatives, with one compound showing a potent VEGFR-2 inhibition with an IC50 of 0.044 µM, comparable to the standard drug sunitinib. nih.gov These findings underscore the potential of the thiazole scaffold as a foundational structure for developing potent VEGFR-2 inhibitors. mdpi.comnih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Thiazole Derivatives Note: Data for the specific compound this compound is not available. The table shows data for related derivatives.

Compound Class Specific Derivative Example Target Enzyme IC50 Value Reference
Thiazole Derivatives 4-chlorophenylthiazole derivative VEGFR-2 51.09 nM mdpi.com
Thiazole Derivatives Compound 5 (structure in source) VEGFR-2 0.044 µM nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9, CDK1, CDK2)

Cyclin-dependent kinases (CDKs) are essential enzymes that regulate the cell cycle, and their dysregulation is a common feature in cancer. Consequently, CDK inhibitors are a major focus of anticancer drug development. The 2-aminothiazole core is a well-established scaffold for designing potent CDK inhibitors.

High-throughput screening identified a 2-acetamido-thiazolylthio acetic ester as an inhibitor of CDK2. nih.gov Although this initial compound was unstable, further optimization led to analogs with IC50 values in the low nanomolar range (1-10 nM) for CDK2 inhibition. nih.gov X-ray crystallography confirmed the binding mode of these inhibitors to the active site of the CDK2 protein. nih.gov Other research has focused on developing 2-anilino-4-(thiazol-5-yl)pyrimidine analogs, which have demonstrated very low nanomolar potency against various CDKs. researchgate.net

Table 2: CDK Inhibitory Activity of Selected Aminothiazole Analogs Note: Data for the specific compound this compound is not available. The table shows data for related derivatives.

Compound Class Specific Derivative Example Target Enzyme IC50 Value Reference
Aminothiazole Analogs Optimized oxazole (B20620) derivatives CDK2 1-10 nM nih.gov
Topoisomerase Inhibition

Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Inhibitors of these enzymes, such as topoisomerase II, can induce DNA damage and trigger cell death in cancer cells. Research has connected the aminothiazole moiety to topoisomerase inhibition.

A series of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins were synthesized and evaluated as topoisomerase-II inhibitors. nih.govnih.gov Several of these compounds exhibited potent antitumor activity, with two derivatives identified as particularly effective topo-II inhibitors. nih.gov These compounds were shown to induce DNA double-strand breaks and cause cell cycle arrest in the G2/M phase in A549 lung cancer cells. nih.govnih.gov One of the most potent derivatives demonstrated an IC50 value of 0.16 µM against the A549 cell line. nih.gov

Table 3: Cytotoxic Activity of Topoisomerase-II Inhibiting Thiazole Derivatives Note: Data for the specific compound this compound is not available. The table shows data for related derivatives.

Compound Class Specific Derivative Example Cell Line IC50 Value Reference
Podophyllotoxin-Thiazole Hybrids Compound 46b (structure in source) A549 (Lung Cancer) 0.16 ± 0.06 µM nih.gov
GMP Synthetase Inhibition

Guanosine monophosphate (GMP) synthetase is an enzyme involved in the de novo synthesis of purine (B94841) nucleotides, which are essential for DNA and RNA synthesis. Inhibiting this enzyme can disrupt cellular proliferation. Studies have indicated that certain 2-aminothiazole derivatives possess inhibitory activity against GMP synthetase. For example, a study on 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole found that 2-Benzamido-4-(isothiocyanatomethyl)-thiazole showed potential as a GMP synthetase inhibitor. nih.gov

SIRT2 and EGFR Targeting

The epidermal growth factor receptor (EGFR) and Sirtuin 2 (SIRT2) are both significant targets in cancer therapy due to their roles in cell signaling, proliferation, and survival. Dual-targeting inhibitors can offer a more robust therapeutic strategy. While no specific data exists for this compound, related compounds have been investigated for this dual activity.

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative properties. ktu.edunih.gov In silico studies proposed that one of the oxime derivatives from this series is capable of interacting with both human SIRT2 and EGFR. ktu.edunih.gov This compound, along with others in the series, exhibited potent antiproliferative activity against lung cancer cell lines, with IC50 values significantly lower than the standard chemotherapeutic agent cisplatin. nih.gov The most potent compound demonstrated an IC50 of 2.47 µM against A549 cells. nih.gov

Table 4: Antiproliferative Activity of SIRT2/EGFR-Targeting Thiazole Derivatives Note: Data for the specific compound this compound is not available. The table shows data for related derivatives.

Compound Class Specific Derivative Example Cell Line IC50 Value Reference
Propanoic Acid Derivatives Compound 22 (oxime derivative) A549 (Lung Cancer) 2.47 µM nih.gov
Propanoic Acid Derivatives Compound 21 (oxime derivative) A549 (Lung Cancer) 5.42 µM nih.gov
Inhibition of Microbial Enzymes (e.g., GFAT, Yck2, Hsp90, CYP51)

The 2-aminothiazole scaffold is also a basis for developing agents against microbial pathogens. Key fungal enzymes are attractive targets for new antifungal drugs. To understand the potential mechanism of action for antifungal 2-amino-4,5-diarylthiazole derivatives, molecular docking studies have been performed against several target proteins from Candida albicans. nih.gov These targets include:

Glutamine-fructose-6-phosphate amidotransferase (GFAT): A rate-limiting enzyme in chitin (B13524) synthesis. nih.gov

Casein kinase Yck2: Involved in fungal cell growth and morphogenesis.

Heat-shock protein 90 (Hsp90): A chaperone protein essential for fungal stress response and virulence.

Lanosterol 14α-demethylase (CYP51): A key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov

Molecular docking simulations indicated that active 2-amino-4,5-diarylthiazole derivatives can form favorable interactions, such as hydrogen bonds and π-π stacking, within the active sites of these enzymes, suggesting a plausible mechanism for their antifungal activity. nih.gov

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Certain CA isoforms, particularly CA IX and XII, are overexpressed in tumors and are considered targets for anticancer drugs. The primary chemical class for CA inhibitors is sulfonamides. While various heterocyclic sulfonamides have been shown to inhibit CAs, there is no evidence in the provided search results to suggest that this compound, which lacks a sulfonamide group, would be an inhibitor of these enzymes. Research in this area focuses on compounds incorporating a sulfonamide moiety, often attached to a heterocyclic scaffold like benzothiazole, to achieve potent and selective inhibition. nih.govnih.gov

Anti-inflammatory Activity Studies

Derivatives of the core thiazole structure have demonstrated notable anti-inflammatory effects in both in vitro and in vivo models. These studies often focus on the inhibition of inflammatory mediators and pathways.

A series of Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters were synthesized and evaluated for their anti-inflammatory properties. researchgate.net The in vitro assessment was conducted using the Human Red Blood Cell (HRBC) membrane stabilization assay, a method to determine how the compounds protect red blood cells from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes. The in vivo activity was assessed using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. researchgate.net Certain compounds with electron-donating substituents at the 4th position of the 2-phenylamino group showed significant activity. researchgate.net For instance, the compound Oxo-[2-(4-Methoxy-phenylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl ester (6b) exhibited strong anti-inflammatory effects in both testing models. researchgate.net

Another study focused on novel 2-(nitrooxy)ethyl 2-(4-(substituted phenyl)-2-((substituted phenyl)amino)thiazol-5-yl)acetate derivatives. nih.gov These compounds were designed to combine the thiazole nucleus with a nitric oxide (NO) releasing moiety, aiming for enhanced efficacy. nih.gov Out of twenty-four synthesized compounds, five demonstrated considerable anti-inflammatory activity when compared to a standard drug. nih.gov Molecular docking studies were also performed to understand the binding interactions of these compounds at the active site of relevant enzymes, revealing good binding interactions. nih.gov

Table 1: Preclinical Anti-inflammatory Activity of Thiazole Derivatives
Compound SeriesIn Vitro ModelIn Vivo ModelKey FindingsReference
Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl estersHRBC Membrane StabilizationCarrageenan-induced paw edemaCompounds with electron-donating substituents showed significant activity. Compound 6b was the most potent. researchgate.net
2-(nitrooxy)ethyl 2-(4-(substituted phenyl)-2-((substituted phenyl)amino)thiazol-5-yl)acetate derivativesNot specifiedNot specifiedFive compounds showed considerable activity. Most compounds also released nitric oxide. nih.gov

Analgesic Activity Studies

Several studies that investigated the anti-inflammatory properties of thiazole derivatives also explored their potential as analgesic agents. The mechanisms often overlap, as pain is a cardinal sign of inflammation.

The series of 2-(nitrooxy)ethyl 2-(4-(substituted phenyl)-2-((substituted phenyl)amino)thiazol-5-yl)acetate derivatives were also tested for analgesic properties. nih.gov The results indicated that five of the synthesized compounds possessed considerable analgesic activity in comparison with the standard drug used in the study. nih.gov The research concluded that the synthesized compounds not only retained but also showed an enhanced analgesic profile. nih.gov

Similarly, the analgesic activity of related thiazole compounds was investigated using models such as the acetic acid-induced writhing test and the radiant heat tail flick model in mice. researchgate.net These tests measure a compound's ability to reduce pain caused by chemical irritation and thermal stimuli, respectively. One compound in this series produced significant (p<0.01) analgesic effects in both models, indicating both peripheral and central analgesic action. researchgate.net

Table 2: Preclinical Analgesic Activity of Thiazole Derivatives
Compound SeriesIn Vivo ModelKey FindingsReference
2-(nitrooxy)ethyl 2-(4-(substituted phenyl)-2-((substituted phenyl)amino)thiazol-5-yl)acetate derivativesNot specifiedFive compounds showed considerable analgesic activity compared to the standard. nih.gov
Related Thiazole DerivativesAcetic acid-induced writhing; Radiant heat tail flickOne compound produced significant (p<0.01) analgesic activity in both models. researchgate.net

Antioxidant Activity Studies

The 2-aminothiazole scaffold is a constituent of various molecules investigated for their antioxidant properties. These studies typically evaluate the ability of the compounds to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases.

A series of new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and evaluated for their antioxidant activity. nih.gov The in vitro assessment was performed using several assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.gov Compounds featuring electron-donating substituents on the aldehyde-derived portion of the molecule showed significant radical scavenging potential. nih.gov

In another study, novel aminothiazole derivatives with various substituents (4-chlorophenyl, 4-trifluoromethylphenyl, phenyl, 4-fluorophenyl, and 4-cianophenyl) on the thiazole ring demonstrated antioxidant activity in DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. researchgate.netmdpi.com Furthermore, a review of 2-aminothiazole-based compounds highlighted that the derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole exhibited significant antioxidant potential by scavenging free radicals. mdpi.comnih.gov

Table 3: Preclinical Antioxidant Activity of Thiazole Derivatives
Compound SeriesIn Vitro AssayKey FindingsReference
2-Amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiol moietyDPPH, Hydroxyl, Nitric Oxide, Superoxide radical scavengingCompounds with electron-donating groups showed significant radical scavenging. nih.gov
Aminothiazoles with various phenyl substituentsDPPH, FRAPDemonstrated antioxidant activity. researchgate.netmdpi.com
4-Amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazoleFree radical scavengingShowed important antioxidant potential. mdpi.comnih.gov

Other Potential Biological Activities (e.g., Antidiabetic, Antiviral, Anticonvulsant, Antihypertensive)

The versatility of the 2-aminothiazole structure has prompted research into a wide array of other biological applications.

Antidiabetic Activity: Several thiazole derivatives have been investigated for their potential to manage diabetes. One study found that 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid is effective in reducing blood glucose levels and improving insulin (B600854) sensitivity in streptozotocin-induced diabetic rats. researchgate.net Another series of compounds, 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones, were identified as potent anti-glycating agents, with some also showing α-amylase inhibition. nih.gov Additionally, 4-amino-5-benzofuran-2-oyl-2-(4-methoxyphenyl)aminothiazole was reported to be a potent inhibitor of both alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate digestion. researchgate.net

Antiviral Activity: The antiviral potential of thiazole and isothiazole (B42339) derivatives has been explored against various viruses. Isothiazole compounds were found to be effective against HIV-1, HIV-2, poliovirus 1, and Echovirus 9. nih.gov A separate study on novel aminothiazole derivatives reported that a compound with a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant antiviral activity against the PR8 influenza A strain, comparable to existing antiviral drugs. researchgate.net

Anticonvulsant Activity: The thiazole nucleus is a key feature in several compounds screened for anticonvulsant properties. Studies have utilized standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate efficacy against different seizure types. mdpi.combiointerfaceresearch.com For example, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, a related thiadiazole derivative, was identified as a highly active compound in both MES and PTZ tests. researchgate.net Another study found that 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was the most active derivative in its series. biointerfaceresearch.com

Antihypertensive Activity: While specific preclinical studies on the antihypertensive effects of this compound are not detailed in the provided sources, the broader class of aminothiazole scaffolds has been associated with antihypertensive activity, suggesting this as a potential area for future investigation. nih.gov

Table 4: Other Potential Biological Activities of Thiazole Derivatives
ActivityCompound/Derivative SeriesModel/MechanismKey FindingsReference
Antidiabetic2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acidStreptozotocin-induced diabetic ratsReduced blood glucose and raised insulin sensitivity. researchgate.net
AntiviralAminothiazole with 4-trifluoromethylphenyl substituentPR8 influenza A strain in vitroActivity comparable to oseltamivir (B103847) and amantadine. researchgate.net
Anticonvulsant5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amineMES and scPTZ tests in miceHighly active in both models. researchgate.net
Anticonvulsant2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-oneMES and scPTZ testsIdentified as the most active compound in its series. biointerfaceresearch.com

Vi. Structure Activity Relationship Sar Analysis of Ethyl 2 2 Amino 4 Phenylthiazol 5 Yl Acetate and Its Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring

The amino group at the C2 position is a crucial site for modification, often serving as a key interaction point with biological targets. researchgate.net Acylation of this amino group to form amides is a common strategy to explore the structure-activity relationship (SAR). For instance, converting the 2-amino group to a 2-acetamido (an acyl chain of two carbons) or a 2-propanamido (an acyl chain of three carbons) function can significantly enhance biological activity. Studies have shown that increasing the acyl chain length from two to three carbons can improve the cytotoxic effects of these compounds. nih.gov

Furthermore, the introduction of various amide functionalities, such as benzamides, heterocyclic amides, and fatty amides, at the C2 position has been explored to develop potent anti-Candida albicans agents. mdpi.com The formation of Schiff bases by reacting the C2-amino group with different aromatic aldehydes has also been investigated. mdpi.comnih.gov These modifications highlight the importance of the C2-amino group as a handle for introducing diverse chemical functionalities to modulate the biological profile of the parent compound.

Table 1: Impact of C2-Amino Group Substitutions on Biological Activity

Derivative Substitution at C2-Amino Group Observed Biological Activity
A2-AcetamidoModerate anticancer activity nih.gov
B2-PropanamidoImproved anticancer activity compared to 2-acetamido nih.gov
CBenzamide derivativesPotent anti-Candida albicans activity mdpi.com
DSchiff bases (from aromatic aldehydes)Varied antimicrobial and anticancer activities mdpi.comnih.govscirp.org

This table is a representation of general findings and specific activities can vary based on the full molecular structure.

The phenyl group at the C4 position of the thiazole ring plays a significant role in the molecule's interaction with target proteins, often fitting into hydrophobic pockets. acs.org The electronic and steric properties of substituents on this phenyl ring can drastically alter the compound's activity. For example, in the context of anticancer activity, the position of halogen substituents on the phenyl ring is critical. A meta-chloro substitution has been shown to be more effective than 3,4-dichloro or 2,4-dichloro substitutions. nih.gov

Table 2: Influence of C4-Phenyl Group Substitutions on Anticancer Activity

Derivative Substitution on C4-Phenyl Group Relative Anticancer Activity
Emeta-ChloroHigh nih.gov
F3,4-DichloroModerate nih.gov
G2,4-DichloroLower nih.gov
HMethoxy (B1213986)High ijper.org
IModerately Polar GroupDetrimental nih.gov

This table illustrates general trends in SAR, and specific activities can be cell line dependent.

The substituent at the C5 position of the thiazole ring also contributes significantly to the biological activity. In the parent compound, this position is occupied by an acetate (B1210297) moiety. Modifications at this site, such as replacing the ethyl acetate with other functional groups, can lead to derivatives with altered or improved properties. For instance, the introduction of a carboxanilide side chain at the C5 position has been shown to result in compounds with cytostatic effects on human chronic myeloid leukemia cells. semanticscholar.org

Furthermore, the incorporation of bulky groups at the C5 position can influence the molecule's interaction with its target. The nature of the substituent at C5 can affect the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its biological function. nih.gov Research on various 2-aminothiazole (B372263) derivatives has shown that even minor changes at the C5 position, such as the introduction of a methyl group, can decrease potency. nih.gov

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a crucial tool in understanding the key structural features required for the biological activity of 2-aminothiazole derivatives. nih.govtandfonline.com A pharmacophore model for this class of compounds typically includes a hydrogen bond donor (the C2-amino group), a hydrogen bond acceptor, and hydrophobic and aromatic regions. nih.govacs.org The thiazole ring itself often acts as a central scaffold or a bioisosteric replacement for other groups in drug design. nih.gov

Lead optimization based on these pharmacophoric features involves systematically modifying the lead compound, Ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate, to enhance its activity and selectivity. Key principles for optimization include:

Modifying the C2-amino group: Introducing small alkyl or acyl groups to probe the size and nature of the binding pocket. nih.gov

Varying substituents on the C4-phenyl ring: Exploring a range of electron-donating and electron-withdrawing groups at different positions (ortho, meta, para) to optimize electronic and steric interactions. nih.govijper.org

Altering the C5-acetate moiety: Replacing the ester with amides, carboxylic acids, or other functional groups to improve binding affinity and pharmacokinetic properties. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate the physicochemical properties of the derivatives with their biological activities, providing valuable insights for designing more potent analogs. nih.govtandfonline.com

Stereochemical Considerations in Activity Modulation (if applicable)

While the core structure of this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities. For example, if a substituent introduced at any position contains a stereocenter, the resulting enantiomers or diastereomers may exhibit different binding affinities for their target protein. This is because biological macromolecules, such as enzymes and receptors, are chiral and can interact differently with each stereoisomer.

Although specific studies on the stereochemical aspects of this compound derivatives are not extensively detailed in the provided context, it is a general principle in drug design that stereochemistry can play a critical role in activity. Therefore, if chiral derivatives of this compound were to be synthesized, the separation and biological evaluation of individual stereoisomers would be essential to fully understand their SAR.

Vii. Future Research Directions and Emerging Applications

Rational Design and Synthesis of Next-Generation Thiazole (B1198619) Analogs

The rational design of new chemical entities is a cornerstone of modern drug discovery. For the ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate core, future design strategies will focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Methodologies such as pharmacophore merging, which combines structural features from different bioactive molecules, represent an efficient strategy for boosting efficacy and overcoming potential drug resistance. nih.gov The amide functional group, a key feature in many biologically active molecules, is often incorporated into new analogs due to its unique ability to form stable hydrogen-bonding interactions with protein targets. nih.govresearchgate.net

Key approaches in the synthesis of next-generation analogs include:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies will continue to be crucial. For instance, research on thiazole/thiadiazole carboxamide derivatives has demonstrated that specific substitutions on the aromatic rings can significantly influence inhibitory activity against targets like c-Met kinase. nih.gov Similarly, studies on thiazolidinone-thiazole hybrids have shown that substituents on the benzene (B151609) ring, such as 2,5-di-OMe, can enhance activity against HIV targets. mdpi.com

Hybridization Strategies: The creation of hybrid molecules by incorporating the 2-aminothiazole (B372263) scaffold with other pharmacologically active moieties, such as amino acids or other heterocyclic systems like pyrazine, is a promising avenue. researchgate.netresearchgate.net This approach aims to develop agents with synergistic effects or multi-target activity. researchgate.net

Advanced Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes is ongoing. This includes one-pot, multi-component reactions and the use of novel catalysts to generate diverse libraries of thiazole derivatives for high-throughput screening. mdpi.comresearchgate.net For example, microwave-assisted one-pot procedures have been successfully used to shorten reaction times and improve yields. mdpi.com

Design StrategyObjectiveExample Modification/ApproachPotential Outcome
Structure-Activity Relationship (SAR) OptimizationEnhance potency and selectivitySubstitution on the phenyl ring (e.g., with fluoro or methoxy (B1213986) groups). mdpi.comrsc.orgImproved binding affinity and target specificity.
Pharmacophore MergingBoost efficacy and overcome resistance. nih.govCombining the thiazole core with features of known kinase inhibitors.Dual-target inhibitors or compounds with novel mechanisms.
Molecular HybridizationAchieve synergistic effects or multi-target activity.Fusing the thiazole scaffold with amino acids or other heterocycles. researchgate.netresearchgate.netEnhanced pharmacological activity and reduced toxicity. researchgate.net
Bioisosteric ReplacementImprove pharmacokinetic properties (ADME).Replacing the ethyl acetate (B1210297) group with other esters or amides.Better metabolic stability and oral bioavailability.

Exploration of Novel Biological Targets and Therapeutic Areas

While 2-aminothiazole derivatives have been extensively studied for their anticancer properties, emerging research is uncovering their potential across a wider range of therapeutic areas. researchgate.netresearchgate.net The versatility of the thiazole scaffold allows it to interact with a diverse array of biological targets, opening up new avenues for treating various diseases.

Future research will likely focus on:

Oncology: Beyond established targets, new research is exploring the efficacy of thiazole derivatives against novel cancer-related proteins. For instance, certain analogs have shown potent inhibitory activity against c-Met kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial in tumor angiogenesis and metastasis. nih.govnih.govmdpi.com Studies have demonstrated that specific thiazole derivatives can induce apoptosis and disrupt the cell cycle in cancer cell lines, including breast (MCF-7), liver (HepG2), and leukemia (HL-60) cells. researchgate.netnih.govmdpi.com

Inflammatory Diseases: Human 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes and a validated target for treating asthma and allergies. rsc.org A p-fluoro substituted 2-amino-4-aryl thiazole has been identified as a promising 5-LOX inhibitor, suggesting a potential role for this class of compounds in managing inflammatory conditions. rsc.org

Infectious Diseases: The thiazole nucleus is a component of various antimicrobial agents. researchgate.net Novel thiazole derivatives are being synthesized and evaluated for their activity against multidrug-resistant bacteria and fungi. nih.gov Some derivatives have shown potent and selective bactericidal activity against Gram-positive pathogens, including S. aureus, and antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. nih.gov

Biological TargetTherapeutic AreaResearch FindingsReference
c-Met KinaseOncologyThiazole/thiadiazole carboxamide derivatives identified as potent inhibitors. nih.gov
VEGFR-2OncologyThiadiazole and thiazole-one derivatives show significant inhibitory activity, crucial for anti-angiogenesis. nih.govmdpi.com
5-Lipoxygenase (5-LOX)Inflammation (Asthma, Allergy)A 2-amino-4-aryl thiazole scaffold was identified as a competitive inhibitor of 5-LOX. rsc.org
Bacterial & Fungal TargetsInfectious DiseasesDerivatives show potent activity against multidrug-resistant pathogens, including MRSA and Candida auris. nih.gov
Apoptosis PathwaysOncologyVarious 2-aminothiazole analogs induce apoptosis and disrupt mitochondrial membrane potential in leukemia cells. researchgate.net
HIV Reverse Transcriptase (RT) & RNase HVirologyThiazole/thiazolidinone hybrids demonstrated dual inhibitory activity against key HIV enzymes. mdpi.com

Advanced Analytical Methodologies for Complex Biological Matrices in Research

To transition a promising compound from preclinical discovery to clinical evaluation, robust analytical methods are essential for its characterization and quantification in complex biological matrices such as plasma, urine, and tissue homogenates. While basic characterization of new thiazole derivatives is routinely performed using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), the development of validated, high-sensitivity quantitative assays for pharmacokinetic and metabolic studies remains a critical area for future research. mdpi.comresearchgate.netnih.gov

Future efforts in this domain will need to address:

Development of Validated Bioanalytical Methods: There is a need to develop and validate sensitive and specific methods, likely based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of this compound and its key metabolites. These methods are fundamental for accurately determining pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

Metabolite Identification and Profiling: Comprehensive studies are required to identify the major metabolic pathways of these thiazole derivatives in vitro and in vivo. High-resolution mass spectrometry can be employed to elucidate the structures of metabolites, providing insights into potential drug-drug interactions and metabolic clearance mechanisms.

Matrix Effect Evaluation: Biological matrices can significantly interfere with analyte quantification. Future analytical methods must be rigorously tested for matrix effects to ensure data accuracy and reliability, which is particularly important when analyzing samples from different species or patient populations.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more predictive. biomedgrid.com These computational tools can analyze vast datasets to identify patterns that are not easily discernible through traditional methods. africansciencegroup.com For the discovery and optimization of thiazole analogs, AI and ML are emerging as indispensable technologies.

Key applications include:

Predictive Modeling and Virtual Screening: AI/ML algorithms can be trained on large chemical libraries and biological activity data to build predictive models. africansciencegroup.compremierscience.com These models, including Quantitative Structure-Activity Relationship (QSAR) models, can rapidly screen millions of virtual compounds to identify those with the highest probability of being active against a specific target, thereby accelerating lead identification. researchgate.netpreprints.org

Lead Optimization: Once a lead compound is identified, ML models can predict how structural modifications will affect its activity, stability, and ADME properties. africansciencegroup.compreprints.org This predictive guidance reduces the amount of trial-and-error synthesis and testing required, streamlining the optimization process. preprints.org

De Novo Drug Design: Advanced deep learning techniques can be used for de novo drug design, where AI systems generate entirely new molecular structures optimized for high binding affinity to a particular target. premierscience.com This approach can help explore novel regions of chemical space and design innovative thiazole scaffolds. premierscience.com

Toxicity Prediction: AI can play a crucial role in the early prediction of potential toxicity and adverse effects, helping to de-risk drug candidates before they enter costly experimental stages. biomedgrid.com

AI/ML ApplicationDescriptionImpact on Thiazole Drug Discovery
Virtual High-Throughput ScreeningUsing ML models to rapidly evaluate large virtual libraries of thiazole derivatives for potential biological activity. premierscience.compreprints.orgAccelerates hit identification and reduces the cost and time associated with physical screening.
QSAR ModelingDeveloping mathematical models that correlate chemical structure with biological activity. researchgate.netpreprints.orgGuides the rational design of more potent analogs by predicting the activity of unsynthesized compounds.
ADMET PredictionEmploying AI to forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. biomedgrid.compreprints.orgAllows for early-stage filtering of compounds with poor pharmacokinetic or safety profiles.
Molecular Docking and SimulationUsing computational tools to predict the binding mode and affinity of thiazole analogs to their protein targets. rsc.orgresearchgate.netProvides insights into the mechanism of action and helps rationalize observed structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl chloroacetate reacts with 2-amino-4-phenylthiazole derivatives under alkaline conditions (e.g., KOH in ethanol) at reflux temperatures (7–10 hours). Yield optimization requires controlling stoichiometry, solvent polarity, and temperature. Recrystallization from ethanol or DMF/acetic acid mixtures improves purity .
  • Data Consideration : Evidence from similar thiazole syntheses shows yields ranging from 70–91% under optimized conditions, with impurities arising from side reactions (e.g., over-alkylation) requiring chromatographic purification .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Key signals include the ethyl ester group (δ ~4.1–4.3 ppm for CH2 and δ ~1.2–1.4 ppm for CH3) and the thiazole ring protons (δ ~6.8–7.5 ppm for aromatic systems) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and NH2 groups (~3300–3400 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 262 for C13H14N2O2S+) and fragmentation patterns validate the structure .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Methodology : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers. Stability studies (pH 7.4, 37°C) over 24–48 hours with HPLC monitoring are recommended. Evidence from related thiazoles suggests adding antioxidants (e.g., ascorbic acid) to prevent oxidation of the amino group .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of this compound against specific targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). For example, thiazole derivatives show binding affinity to ATP pockets via hydrogen bonding with the amino group and π-π stacking of the phenyl ring .
  • QSAR Models : Correlate electronic (e.g., HOMO/LUMO) and steric descriptors with biological data from analogs. Substituents at the 4-phenyl position significantly modulate activity .

Q. How do structural modifications at the 4-phenyl or ester positions affect pharmacological activity?

  • Methodology : Synthesize analogs (e.g., halogenated phenyl or methyl ester variants) and compare IC50 values in enzyme inhibition assays. For instance, fluorinated phenyl groups enhance metabolic stability, while bulkier esters reduce solubility but improve membrane permeability .
  • Case Study : Replacement of the ethyl ester with a pentanoic acid chain in a related compound increased anticancer activity by 3-fold, likely due to enhanced target binding .

Q. What mechanisms explain contradictory bioactivity results in different cell lines?

  • Methodology : Perform mechanistic studies using gene expression profiling (RNA-seq) and proteomics. For example, thiazole derivatives may upregulate pro-apoptotic proteins (e.g., Bax) in cancer cells but not in normal cells due to differential redox environments .
  • Data Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify cell line-specific variables (e.g., CYP450 expression) affecting compound metabolism .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in spectral data between synthetic batches?

  • Methodology :

  • Batch Comparison : Use principal component analysis (PCA) on NMR/IR datasets to identify outliers.
  • Impurity Profiling : LC-MS can detect trace byproducts (e.g., hydrolyzed esters or dimerized thiazoles). Recrystallization or preparative HPLC is recommended for critical studies .

Q. What protocols ensure reproducibility in biological assays for this compound?

  • Methodology :

  • Standardized Assays : Use cell lines with certified authentication (e.g., ATCC) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Dose-Response Curves : Include at least six concentration points (e.g., 1 nM–100 µM) with triplicate measurements. EC50 values should fall within 95% confidence intervals across replicates .

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Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-amino-4-phenylthiazol-5-yl)acetate

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